molecular formula C23H21N3O6S B11661245 Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11661245
M. Wt: 467.5 g/mol
InChI Key: MHYYPMZKINGRIM-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often rely on scalable and efficient synthetic routes. The Paal–Knorr synthesis and Gewald reaction are commonly employed due to their robustness and high yields . These methods are advantageous for large-scale production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H21N3O6S/c1-4-32-23(29)18-14(3)19(21(28)24-17-8-6-5-7-13(17)2)33-22(18)25-20(27)15-9-11-16(12-10-15)26(30)31/h5-12H,4H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

MHYYPMZKINGRIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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